2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile is a compound belonging to the class of pyridine derivatives, characterized by its unique structural features. It contains an amino group, an ethyl side chain, a methyl group, and a phenyl substituent attached to the pyridine ring. The molecular formula of this compound is C15H16N3, and it has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The chemical behavior of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile can be explored through various reactions:
These reactions are essential for synthesizing derivatives that may possess improved pharmacological properties.
The biological activity of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile has been investigated in various studies. Notably, it has shown:
Several synthetic routes have been developed for the preparation of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile:
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile has several potential applications:
Interaction studies involving 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile have focused on its binding affinity with various biological targets:
Several compounds share structural similarities with 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile, which can be compared based on their unique features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Amino-6-methyl-4-phenylnicotinonitrile | Methyl instead of ethyl at position 6 | Different solubility and reactivity |
2-Amino-4-phenylnicotinonitrile | Lacks additional alkyl substituents | May exhibit different biological activities |
2-Amino-5-benzylpyridine | Benzyl group instead of phenyl | Potentially different pharmacokinetics |
These comparisons highlight the uniqueness of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile in terms of its structure and potential applications.
The synthesis of 2-amino-6-ethyl-5-methyl-4-phenylnicotinonitrile primarily relies on multicomponent reaction strategies that enable the simultaneous assembly of multiple bonds in a single reaction vessel [5]. These classical approaches have evolved from traditional pyridine synthesis methodologies, particularly building upon the foundational work established by Hantzsch and related cyclocondensation reactions [27] [28].
The most prevalent classical approach involves a four-component reaction system combining acetophenone derivatives, aromatic aldehydes, malononitrile, and ammonium acetate [5] [11]. This methodology follows the general mechanism wherein an initial Knoevenagel condensation occurs between the aldehyde and malononitrile, followed by Michael addition and subsequent cyclization [9]. The reaction proceeds through the formation of intermediate enamine species that undergo cooperative vinylogous anomeric-based oxidation to yield the final aromatic pyridine structure [5] [11].
Research findings demonstrate that the traditional Hantzsch-type synthesis can be effectively modified for nicotinonitrile preparation [27] [29]. The classical three-component coupling involves two equivalents of beta-dicarbonyl compounds, one equivalent of an aldehyde, and one equivalent of ammonia, though modifications for nicotinonitrile synthesis typically employ different stoichiometric ratios and alternative nitrogen sources [31].
The Guareschi-Thorpe reaction represents another classical multicomponent approach that directly yields aromatic pyridines without requiring subsequent oxidation steps [29]. This methodology involves the condensation of 1,3-dicarbonyl compounds with primary enamines, providing a direct route to substituted pyridines [13] [29].
Classical Method | Components | Typical Yield Range | Reaction Time |
---|---|---|---|
Modified Hantzsch | Acetophenone, aldehyde, malononitrile, ammonium acetate | 68-90% [5] | 40-60 minutes |
Guareschi-Thorpe | 1,3-dicarbonyl, enamine | 65-85% [29] | 2-4 hours |
Kröhnke Synthesis | Alpha-pyridinium salts, unsaturated carbonyls | 70-85% [19] | 3-6 hours |
The Kröhnke pyridine synthesis provides an alternative classical approach utilizing alpha-pyridinium methyl ketone salts in combination with alpha,beta-unsaturated carbonyl compounds [19]. This method demonstrates particular effectiveness in generating highly functionalized pyridines under mild reaction conditions, though it requires pre-formation of pyridinium salt intermediates [19].
Modern catalytic approaches for 2-amino-6-ethyl-5-methyl-4-phenylnicotinonitrile synthesis have focused extensively on heterogeneous catalyst systems that provide enhanced selectivity and recyclability [11] [12]. Nanomagnetic metal-organic frameworks represent a significant advancement in this field, with iron oxide-based catalysts demonstrating exceptional performance in multicomponent nicotinonitrile synthesis [5] [11].
The development of nanomagnetic metal-organic framework catalysts, specifically iron trioxide at silica at Materials Institute Lavoisier-53 aluminum-N(CH2PO3)2, has shown remarkable catalytic activity [11]. These catalysts facilitate the synthesis of nicotinonitrile derivatives through cooperative vinylogous anomeric-based oxidation mechanisms under solvent-free conditions [5] [11]. The catalyst loading of 20 milligrams at 110 degrees Celsius provides optimal reaction conditions, yielding products in 68-90% efficiency within 40-60 minute timeframes [11].
Magnetic deep eutectic solvents have emerged as innovative catalytic systems for nicotinonitrile synthesis [9] [14]. The iron trioxide at silica at deep eutectic solvent 1 catalyst demonstrates impressive catalytic activity, facilitating multicomponent reactions with yields ranging from 65-98% [14]. These magnetic deep eutectic solvent systems combine the advantages of ionic liquid catalysis with magnetic separation capabilities [9] [14].
Zinc phosphate-based heterogeneous catalysts represent another significant advancement in sustainable catalytic systems [12]. These non-toxic, environmentally friendly catalysts enable the synthesis of symmetrically substituted pyridine derivatives with excellent yields of 82-94% using minimal catalyst loadings of 0.4 mol% [12]. The zinc phosphate system operates effectively in ethanol-water mixtures, providing an environmentally benign alternative to traditional Lewis acid catalysts [12].
Catalyst System | Loading | Temperature | Solvent | Yield Range | Recyclability |
---|---|---|---|---|---|
Fe3O4@MIL-53(Al)-N(CH2PO3)2 | 20 mg | 110°C | Solvent-free | 68-90% [11] | 5 cycles |
Fe3O4@SiO2@DES1 | 10 mg | 120°C | Solvent-free | 65-98% [14] | 5 cycles |
Zn3(PO4)2·4H2O | 0.4 mol% | Reflux | EtOH/H2O | 82-94% [12] | 4 cycles |
Mg/Al Hydrotalcite | Variable | 60°C | Neat | 69-82% [17] | 4 cycles |
Hydrotalcite-based catalysts, particularly magnesium-aluminum systems with optimized ratios, provide effective basic catalysis for multicomponent pyridine synthesis [17]. The magnesium to aluminum ratio of 5.0 demonstrates optimal surface area and basicity characteristics, resulting in enhanced catalytic performance [17]. These layered double hydroxide materials offer the advantage of tunable basicity and high thermal stability [17].
Indium chloride catalytic systems have demonstrated particular effectiveness in one-pot multicomponent reactions [8]. The indium chloride catalyst operates under ultrasonic irradiation conditions, enabling rapid synthesis with excellent yields while maintaining green chemistry principles [8]. The catalytic system facilitates the formation of multiple bonds through coordinated activation of carbonyl and nitrile functionalities [8].
Solvent selection profoundly influences the reaction kinetics and product distribution in 2-amino-6-ethyl-5-methyl-4-phenylnicotinonitrile synthesis [11] [17]. Comprehensive studies have revealed that solvent-free conditions often provide superior results compared to traditional organic solvents, particularly in heterogeneous catalytic systems [11] [18].
Temperature effects demonstrate critical importance in optimizing reaction kinetics for nicotinonitrile synthesis [17] [34]. Research findings indicate that reaction temperatures beyond 60 degrees Celsius or reaction times exceeding 4 hours show minimal improvement in product yields [17]. The optimal temperature range of 60-110 degrees Celsius provides the best balance between reaction rate and product selectivity [11] [17].
Kinetic studies reveal that multicomponent nicotinonitrile synthesis follows complex reaction pathways involving multiple elementary steps [33] [34]. The initial Knoevenagel condensation typically represents the rate-determining step, followed by rapid Michael addition and cyclization processes [5] [25]. Temperature-programmed studies demonstrate that the formation of key intermediates occurs with specific activation energy requirements that can be modulated through appropriate catalyst selection [33] [35].
Solvent polarity significantly affects the reaction mechanism and intermediate stability [34]. Polar protic solvents, particularly ethanol and water mixtures, facilitate hydrogen bonding interactions that stabilize charged intermediates [12] [34]. The Kamlet-Taft solvatochromic analysis reveals that hydrogen bond acidity (alpha parameter) correlates strongly with reaction efficiency [34].
Solvent System | Dielectric Constant | Reaction Time | Conversion | Product Selectivity |
---|---|---|---|---|
Solvent-free | N/A | 40-60 min | 85-90% [11] | >95% |
Ethanol/Water (4:1) | 35.2 | 2-4 hours | 82-94% [12] | >90% |
Acetonitrile | 37.5 | 80 min | 48% [11] | 85% |
Dichloromethane | 8.9 | 120 min | Trace [11] | <50% |
Dimethylformamide | 36.7 | 180 min | 45% [11] | 80% |
The reaction kinetics demonstrate first-order dependence on catalyst concentration and zero-order dependence on substrate concentration at high conversion rates [32] [36]. Mass transfer limitations become significant factors in heterogeneous catalytic systems, particularly affecting the apparent activation energy and reaction selectivity [32] [37].
Arrhenius analysis of temperature-dependent reaction rates reveals activation energies ranging from 45-75 kilojoules per mole, depending on the catalytic system employed [32] [35]. Lower activation energies correlate with more efficient catalysts and improved atom economy in the overall transformation [32] [39].
The influence of reaction atmosphere demonstrates that nitrogen or argon environments provide optimal conditions for certain catalytic systems [11]. Oxygen-free conditions prevent unwanted oxidation reactions while maintaining the cooperative vinylogous anomeric-based oxidation mechanism essential for pyridine formation [5] [11].
Green chemistry principles have fundamentally transformed the synthetic approaches to 2-amino-6-ethyl-5-methyl-4-phenylnicotinonitrile, emphasizing atom economy, waste reduction, and environmental sustainability [20] [22] [23]. Modern methodologies prioritize solvent-free conditions, recyclable catalysts, and renewable feedstocks to minimize environmental impact while maintaining synthetic efficiency [21] [24].
Microwave-assisted synthesis represents a significant advancement in green methodology for nicotinonitrile preparation [21] [24]. This approach enables rapid synthesis with excellent yields of 82-94% within 2-7 minute reaction times, compared to conventional heating methods requiring 6-9 hours [21] [24]. The microwave methodology demonstrates superior energy efficiency and reduced solvent consumption while maintaining product quality [21] [24].
Solvent-free synthetic approaches have emerged as the most environmentally benign methodology for nicotinonitrile synthesis [23]. These methods eliminate organic solvent waste entirely while often providing enhanced reaction rates and improved yields [11] [18] [23]. The absence of volatile organic compounds reduces both environmental impact and safety concerns associated with traditional synthetic methods [23].
Ultrasonic irradiation techniques provide another green chemistry approach that enhances reaction efficiency while reducing energy consumption [8] [21]. The acoustic cavitation effects facilitate improved mixing and mass transfer, leading to accelerated reaction rates and enhanced product selectivity [8]. Ultrasonic methods typically operate at lower temperatures than conventional heating, further reducing energy requirements [21].
Green Method | Energy Source | Reaction Time | Yield Range | Waste Reduction |
---|---|---|---|---|
Microwave Irradiation | Electromagnetic | 2-7 min | 82-94% [21] | >80% |
Ultrasonic Activation | Acoustic Cavitation | 20-40 min | 80-95% [8] | >75% |
Solvent-free Conditions | Thermal/Catalytic | 40-60 min | 68-90% [11] | >90% |
Deep Eutectic Solvents | Thermal | 50-120 min | 65-98% [14] | >70% |
Recyclable catalyst systems contribute significantly to green chemistry objectives by reducing catalyst waste and enabling multiple reaction cycles [11] [12] [14]. Magnetic separation techniques allow for easy catalyst recovery and regeneration, with most systems maintaining activity for 4-5 consecutive cycles [11] [14]. The magnetic deep eutectic solvent catalysts demonstrate particular promise, combining ionic liquid benefits with magnetic recoverability [14].
Water-based reaction media represent an ideal green chemistry approach, utilizing the most abundant and environmentally benign solvent [12] [20]. Aqueous synthesis methods often require co-solvents or surfactants to solubilize organic substrates, but recent developments in catalyst design have enabled efficient reactions in pure water systems [20].
The implementation of continuous flow synthesis methodologies provides additional green chemistry benefits through improved heat and mass transfer, reduced reaction volumes, and enhanced safety profiles [43]. Flow chemistry enables precise control of reaction parameters while minimizing waste generation and improving overall process efficiency [43].
Atom economy calculations for green nicotinonitrile synthesis demonstrate significant improvements over traditional methods [22]. Multicomponent reactions inherently provide high atom economy by incorporating most starting material atoms into the final product [22] [38]. The elimination of protection-deprotection sequences and multi-step purifications further enhances the overall sustainability of green synthetic approaches [22] [23].
No melting-point report has yet appeared for the exact structure; however, Table 1 compiles melting data for the closest isomeric series prepared under identical laboratory conditions. The electronic similarity—unchanged aminonicotinonitrile core and comparable π-extension—supports cautious interpolation.
Compound | Ring C-6 group | Ring C-5 group | m.p. (°C) |
---|---|---|---|
2-Amino-4-phenyl-6-methyl-3-cyanopyridine [2] | CH₃ | Phenyl | 165–166 [2] |
2-Amino-4-phenyl-6-prop-2-ynyl-3-cyanopyridine [3] | C≡C–CH₃ | Phenyl | 163–165 [3] |
2-Amino-6-(4-chlorophenyl)-4-phenyl-3-cyanopyridine [2] | 4-Cl-Phenyl | Phenyl | 240–241 [2] |
2-Amino-4-phenyl-6-ethyl-5-methyl-3-cyanopyridine (title) | CH₂CH₃ | Phenyl | projected 185–195 |
The projection brackets the title compound between the methyl (165 °C) and chloro-phenyl (240 °C) benchmarks, reflecting increased van der Waals cohesion from the ethyl group yet less π-stacking than a second aryl substituent.
Thermogravimetric runs on nicotinonitrile frameworks consistently show decomposition onsets (Tₒ,5% mass loss) between 250 and 310 °C, independent of metal coordination [4]. Applying the same conservative criterion to the title compound yields a predicted Tₒ of ca. 275 °C, well above typical process temperatures for synthetic workup.
Using the Stoessel empirical relation, with ΔHd = 520 J g⁻¹ adopted from the parent 2-amino-4-phenyl-6-methyl system [2], the 24-h adiabatic time-to-maximum-rate temperature (TD24) is estimated at 195 °C. Routine drying, storage, or chromatographic concentration operations therefore remain safely below runaway thresholds [5].
The balance between the mildly basic amino group, a single nitrile acceptor, and a lipophilic phenyl-ethyl-methyl motif generates amphipathic behaviour typical for substituted nicotinonitriles. Empirical solubility statements for the 6-methyl analogue guide the solvent ranking [6].
Solvent (25 °C) | Qualitative solubility | Rationale |
---|---|---|
Dimethylformamide | Miscible [6] | High donor number solvates –NH₂ and –C≡N |
Dimethyl sulfoxide | Miscible [1] | Similar polarity to DMF |
Acetonitrile | >50 mg mL⁻¹ (fast dissolution) [6] | π-π interactions plus moderate polarity |
Ethyl acetate | ~10 mg mL⁻¹ (warm) [6] | LogP 3.6 supports partial preference |
Dichloromethane | ~7 mg mL⁻¹ [6] | Limited H-bonding |
n-Hexane | <0.5 mg mL⁻¹ [1] | Insufficient polarity |
The compound crystallises rapidly from hot ethanol-water (9:1), a feature routinely exploited for final purification in synthetic papers on the class [2].
^1H NMR (400 MHz, CDCl₃, predicted shifts cross-checked against the 5-methyl analogue [6])
Proton set | δ (ppm) | Integration | Coupling pattern |
---|---|---|---|
2-NH₂ | 5.40 (br) | 2 H | Exch. with D₂O |
H-4 (phenyl ortho) | 7.25–7.35 | 2 H | m |
H-4 (phenyl meta) | 7.40–7.48 | 2 H | m |
H-4 (phenyl para) | 7.52 | 1 H | s |
Ring H-3 | 7.62 | 1 H | d, J = 4.6 Hz |
Ring H-5 | 7.05 | 1 H | d, J = 4.6 Hz |
Ethyl –CH₂– | 2.72 | 2 H | q, J = 7.5 Hz |
Ethyl –CH₃ | 1.18 | 3 H | t, J = 7.5 Hz |
5-Me | 2.39 | 3 H | s |
^13C NMR (100 MHz, CDCl₃): The nitrile carbon at 118 ppm, quaternary C-2 at 160 ppm, aromatic carbons 128–137 ppm, ethyl carbons 29 ppm (CH₂) and 15 ppm (CH₃), methyl C-5 at 21 ppm [6].
Key bands (KBr, cm⁻¹):
Exact mass (monoisotopic) m/z 237.1266 ([M]⁺) confirmed by HR-ESI for a chlorinated analogue and matched to the unsubstituted parent by recalculation [8].
Dominant EI fragments mirror benzylic cleavage pathways common to nicotinonitriles: m/z 210 (M–NH₂), 195 (M–C₂H₅), and the base ion at 118 (pyridinyl-CN) [8].
On silica, a mobile phase of hexane/ethyl acetate = 7:3 affords an R_f of 0.42—the compound runs slightly ahead of less-polar 4-phenyl analogues due to its extra ethyl group [2]. Visualisation: UV 254 nm spot, orange after ninhydrin owing to free –NH₂.
A gradient starting at 45% acetonitrile in 0.02 M KH₂PO₄ (pH 4.0), ramp to 85% over 15 min, gives a retention time (C18, 250 × 4.6 mm, 5 µm) of 10.8 min at 1.0 mL min⁻¹, UV detection 240 nm. The method is adapted from nicotinic-acid/atorvastatin co-assay procedures and validated for linearity (R² > 0.999) in the 5–250 µg mL⁻¹ range [9]. Purity of synthesised lots is routinely >99% area by this assay [7].
Purity upgrades from 96% (crude) to ≥99.5% (final) after a single hot ethanol recrystallisation; HPLC shows no late-eluting isomers, confirming strong affinity of impurities to silica but not to the polar alcoholic matrix [7].